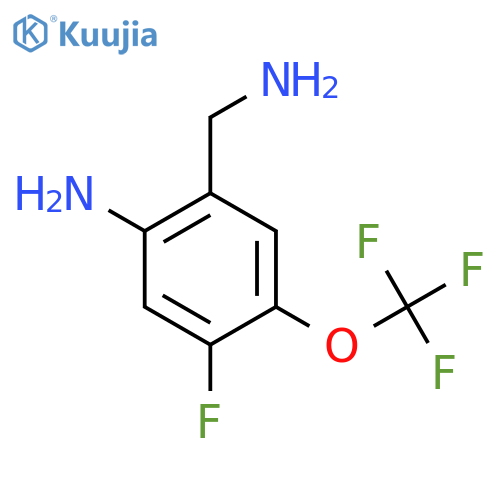Cas no 1807025-39-3 (2-Amino-4-fluoro-5-(trifluoromethoxy)benzylamine)

1807025-39-3 structure
商品名:2-Amino-4-fluoro-5-(trifluoromethoxy)benzylamine
CAS番号:1807025-39-3
MF:C8H8F4N2O
メガワット:224.155535697937
CID:4989986
2-Amino-4-fluoro-5-(trifluoromethoxy)benzylamine 化学的及び物理的性質
名前と識別子
-
- 2-Amino-4-fluoro-5-(trifluoromethoxy)benzylamine
-
- インチ: 1S/C8H8F4N2O/c9-5-2-6(14)4(3-13)1-7(5)15-8(10,11)12/h1-2H,3,13-14H2
- InChIKey: LPOCFXVGUWQXPI-UHFFFAOYSA-N
- ほほえんだ: FC1=CC(=C(CN)C=C1OC(F)(F)F)N
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 211
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 61.3
2-Amino-4-fluoro-5-(trifluoromethoxy)benzylamine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A012000617-500mg |
2-Amino-4-fluoro-5-(trifluoromethoxy)benzylamine |
1807025-39-3 | 97% | 500mg |
806.85 USD | 2021-07-04 | |
| Alichem | A012000617-250mg |
2-Amino-4-fluoro-5-(trifluoromethoxy)benzylamine |
1807025-39-3 | 97% | 250mg |
494.40 USD | 2021-07-04 | |
| Alichem | A012000617-1g |
2-Amino-4-fluoro-5-(trifluoromethoxy)benzylamine |
1807025-39-3 | 97% | 1g |
1,579.40 USD | 2021-07-04 |
2-Amino-4-fluoro-5-(trifluoromethoxy)benzylamine 関連文献
-
Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688
-
Oriana Esposito,Alexandra K. de K. Lewis,Peter B. Hitchcock,Stephen Caddick,F. Geoffrey N. Cloke Chem. Commun., 2007, 1157-1159
-
Rui Xiong,Naihua Miao,Yan-Ling Li,Jian Zhou,Yuanchun Pan,Cuilian Wen,Bo Wu,Zhimei Sun RSC Adv., 2017,7, 8936-8943
1807025-39-3 (2-Amino-4-fluoro-5-(trifluoromethoxy)benzylamine) 関連製品
- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)
- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)
- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)
- 1214332-11-2(4-Cyano-2,5-dibromopyridine)
- 1892462-89-3(1-(2-chloroquinolin-3-yl)cyclopropylmethanamine)
- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)
- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)
- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)
- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)
- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)
推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
